N1,N1-dimethyl-1-(5-(pyrrolidin-1-yl)furan-2-yl)ethane-1,2-diamine
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Overview
Description
N1,N1-dimethyl-1-(5-(pyrrolidin-1-yl)furan-2-yl)ethane-1,2-diamine is a complex organic compound featuring a pyrrolidine ring, a furan ring, and a diamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1-dimethyl-1-(5-(pyrrolidin-1-yl)furan-2-yl)ethane-1,2-diamine typically involves multi-step organic reactions. One common approach is the functionalization of preformed pyrrolidine rings, which can be achieved through various synthetic strategies . The reaction conditions often include the use of specific oxidants and additives to ensure selectivity and yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability. This may include the use of continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
N1,N1-dimethyl-1-(5-(pyrrolidin-1-yl)furan-2-yl)ethane-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the furan and pyrrolidine rings.
Substitution: Substitution reactions can introduce new functional groups onto the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N1,N1-dimethyl-1-(5-(pyrrolidin-1-yl)furan-2-yl)ethane-1,2-diamine has several scientific research applications:
Mechanism of Action
The mechanism of action of N1,N1-dimethyl-1-(5-(pyrrolidin-1-yl)furan-2-yl)ethane-1,2-diamine involves its interaction with specific molecular targets. The pyrrolidine ring, in particular, is known to enhance the compound’s ability to bind to proteins and enzymes, affecting their activity . The furan ring contributes to the compound’s overall stability and reactivity, allowing it to participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione: Known for its biological activity and use in drug development.
N1,N1-dimethyl-N2-(pyridin-2-yl)ethane-1,2-diamine: Shares a similar diamine structure but with a pyridine ring instead of a furan ring.
Uniqueness
N1,N1-dimethyl-1-(5-(pyrrolidin-1-yl)furan-2-yl)ethane-1,2-diamine is unique due to the combination of its pyrrolidine and furan rings, which provide a distinct set of chemical and biological properties. This combination allows for greater versatility in its applications compared to similar compounds .
Properties
Molecular Formula |
C12H21N3O |
---|---|
Molecular Weight |
223.31 g/mol |
IUPAC Name |
N,N-dimethyl-1-(5-pyrrolidin-1-ylfuran-2-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C12H21N3O/c1-14(2)10(9-13)11-5-6-12(16-11)15-7-3-4-8-15/h5-6,10H,3-4,7-9,13H2,1-2H3 |
InChI Key |
VLQKDZZMVFZMOM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(CN)C1=CC=C(O1)N2CCCC2 |
Origin of Product |
United States |
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